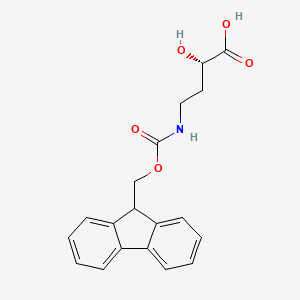

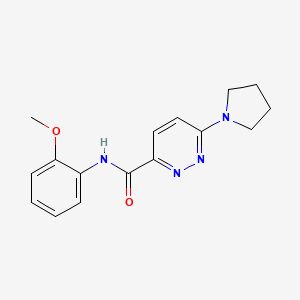

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

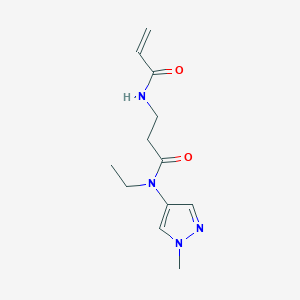

The compound N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemically synthesized molecule that has been studied for its various properties and potential applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a thiazole or thiadiazole ring, which is a common feature in the target molecule. For instance, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These methods are likely to be relevant for the synthesis of this compound, as they provide a means to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction, revealing details such as space group, unit cell dimensions, and the nature of intermolecular contacts . These studies provide a basis for understanding the 3-dimensional arrangement of atoms within the molecule and the types of interactions that may stabilize the structure, such as hydrogen bonding and pi interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their interaction with DNA bases, where they can act as electron donors or acceptors . This suggests that this compound may also participate in charge transfer interactions with biological molecules, which could be relevant for its potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic techniques and theoretical computations . These studies have provided insights into the electronic properties, such as frontier molecular orbitals, hardness and softness parameters, and molecular electrostatic potential. Additionally, thermodynamic properties at different temperatures have been calculated, which can inform the stability and reactivity of the compound under various conditions.

Scientific Research Applications

Receptor Antagonism and Molecular Docking Studies

One notable application of thiadiazole derivatives involves their role as potent and selective antagonists for human adenosine A3 receptors. These compounds, through specific structural features such as a methoxy group on the phenyl ring and various N-acetyl or propionyl substitutions, have demonstrated high binding affinity and selectivity towards these receptors. This has implications in understanding receptor functions and in drug development targeting various diseases associated with adenosine A3 receptor activities. Molecular docking studies have furthered the understanding of binding mechanisms, offering insights into drug-receptor interactions and the potential for designing more effective therapeutic agents (Jung et al., 2004).

Anticancer and Antiviral Potentials

Thiadiazole derivatives have also been explored for their anticancer and antiviral activities. For example, certain derivatives have shown selective inhibition of leukemia cell lines and high activity against specific viral strains, highlighting their potential as therapeutic agents in cancer and viral infections (Havrylyuk et al., 2013). This suggests that compounds like N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could be valuable in developing new treatments for these diseases.

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of thiadiazole derivatives are another area of interest. These compounds have been evaluated for their ability to inhibit the growth of various bacteria and fungi, as well as their capacity to act as antioxidants. Such activities are crucial in the search for new antibiotics and compounds that can mitigate oxidative stress, contributing to the treatment and prevention of diseases caused by microbes and oxidative damage (Al-Khazragie et al., 2022).

properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-12-9-13(2)18(14(3)10-12)21-17(24)11-26-20-22-19(23-27-20)15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVIDLIBNUJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)